molecular formula C29H24N4OS B12012834 (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile

(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile

Cat. No.: B12012834
M. Wt: 476.6 g/mol
InChI Key: ISTMWAOBXSTCIH-PYCFMQQDSA-N
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Description

(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include aldehydes, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, cellular pathways, and as a potential lead compound for drug discovery. Its ability to interact with various biological targets makes it a valuable tool in understanding biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and pyrazole derivatives, such as:

  • 2-(1,3-Benzothiazol-2-YL)-3-phenyl-2-propenenitrile
  • 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole

Uniqueness

What sets (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C29H24N4OS

Molecular Weight

476.6 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C29H24N4OS/c1-2-3-17-34-25-15-13-21(14-16-25)28-23(20-33(32-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)35-29/h4-16,18,20H,2-3,17H2,1H3/b22-18-

InChI Key

ISTMWAOBXSTCIH-PYCFMQQDSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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